

Physical and chemical properties of 1-Methyl-3-phenylthiourea

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Compound of Interest

Compound Name: 1-Methyl-3-phenylthiourea

Cat. No.: B1581327

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In-Depth Technical Guide: 1-Methyl-3-phenylthiourea

A Comprehensive Analysis for Scientific and Drug Development Professionals

Foreword

1-Methyl-3-phenylthiourea stands as a molecule of considerable interest, bridging the fields of synthetic chemistry, materials science, and pharmacology. Its structural simplicity belies a chemical versatility and biological significance that continues to be explored. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive and technically robust understanding of this compound. We will move beyond a mere recitation of facts to explore the causality behind its properties and the practicalities of its application, ensuring a narrative grounded in scientific integrity and field-proven insights.

Section 1: Core Physicochemical and Structural Characteristics

1-Methyl-3-phenylthiourea (CAS No: 2724-69-8) is an N,N'-disubstituted thiourea derivative. The incorporation of a methyl and a phenyl group onto the thiourea backbone imparts a unique combination of steric and electronic properties that dictate its behavior in chemical and biological systems.

Physical Properties

A precise understanding of the physical properties of **1-Methyl-3-phenylthiourea** is fundamental for its handling, storage, and application in experimental and manufacturing settings. Key quantitative data are summarized in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ N ₂ S	[1]
Molecular Weight	166.24 g/mol	[2]
Appearance	Flake crystal	[3]
Melting Point	113 °C	[3]
Boiling Point	247.4 ± 23.0 °C (Predicted)	[4]
Solubility	Soluble in ethanol and ether; soluble in water.	[3]

Note on Solubility: While precise quantitative solubility data in various organic solvents is not readily available in the literature, its qualitative description indicates good solubility in common polar organic solvents. For context, the related compound N-phenylthiourea is soluble in DMSO and dimethylformamide at approximately 30 mg/mL and has a solubility of about 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2).

Crystal Structure and Molecular Geometry

X-ray crystallography studies have revealed the three-dimensional structure of **1-Methyl-3-phenylthiourea**. The molecule adopts a syn-Me and anti-Ph conformation relative to the C=S double bond.[2] A notable feature is the dihedral angle of 67.83 (6)° between the thiourea plane (N—C(=S)—N) and the phenyl ring.[2] In the solid state, molecules of **1-Methyl-3-phenylthiourea** form centrosymmetric dimers through pairs of N(Ph)—H⋯S hydrogen bonds. These dimers are further linked into layers by N(Me)—H⋯S hydrogen bonds.[2] This hydrogen bonding capability is a key determinant of its interaction with biological macromolecules.

Section 2: Synthesis and Reactivity

Synthetic Protocol: A Validated Approach

The synthesis of **1-Methyl-3-phenylthiourea** is a robust and high-yielding process, typically achieved via the nucleophilic addition of methylamine to phenyl isothiocyanate. The causality behind this choice of reagents lies in the high electrophilicity of the isothiocyanate carbon and the nucleophilicity of the primary amine.

Experimental Protocol: Synthesis of **1-Methyl-3-phenylthiourea**

Objective: To synthesize **1-Methyl-3-phenylthiourea** from phenyl isothiocyanate and methylamine.

Materials:

- Phenyl isothiocyanate
- Methylamine solution (e.g., 40% in water)
- Potassium hydroxide (KOH)
- Ethanol
- Acetone
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Standard glassware for workup and recrystallization

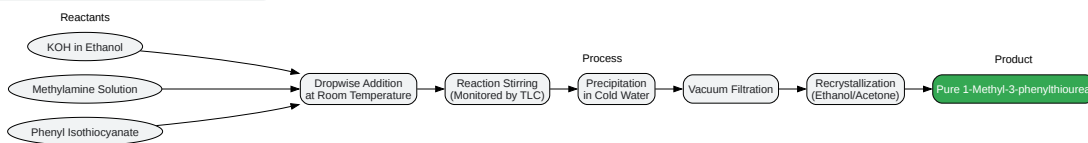
Procedure:

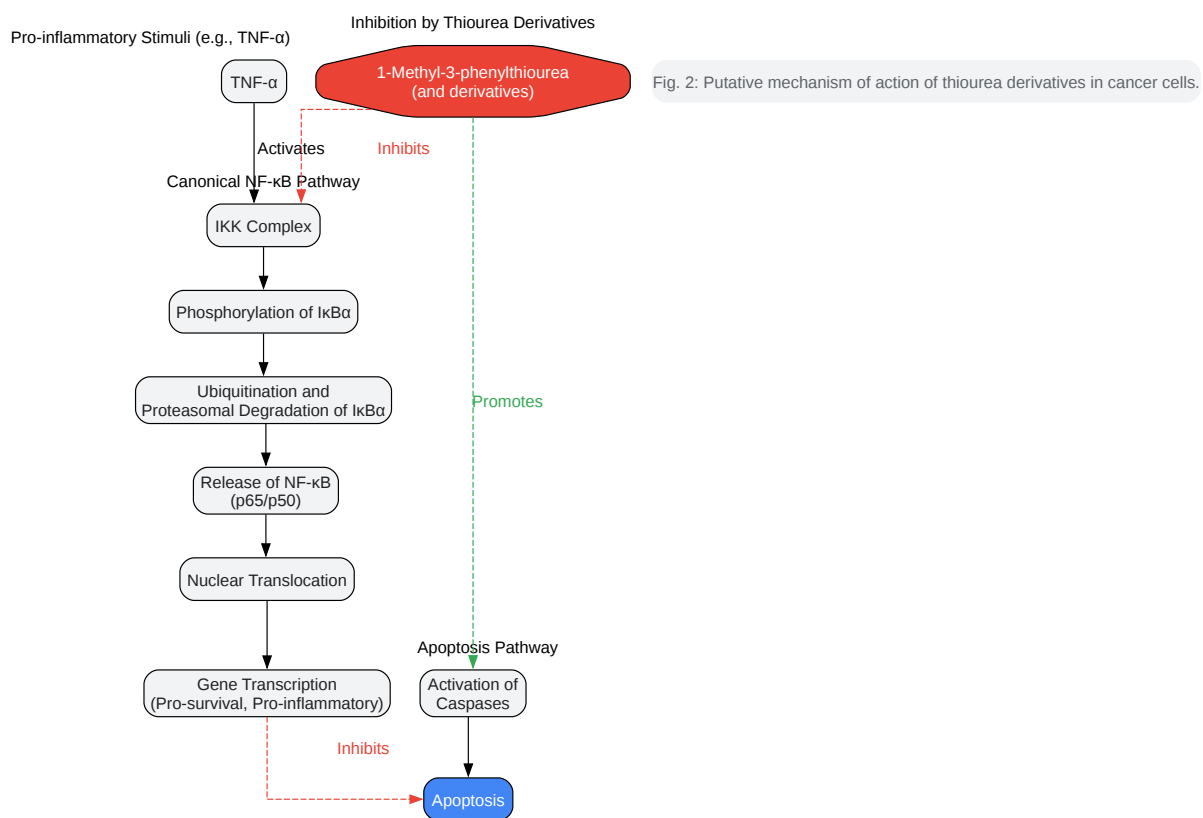
- **Reaction Setup:** In a round-bottom flask, prepare a solution of potassium hydroxide (0.15 mol) in ethanol (40 mL).^[2] To this, add a 40% solution of methylamine (0.05 mol).^[2]
- **Addition of Electrophile:** While stirring the solution at room temperature, add phenyl isothiocyanate (0.05 mol) dropwise.^[2] The reaction is typically exothermic, and the rate of

addition may need to be controlled to maintain the temperature.

- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Workup and Isolation:** Upon completion, the reaction mixture can be poured into cold water to precipitate the crude product. The solid is then collected by vacuum filtration and washed with water.
- **Purification:** The crude **1-Methyl-3-phenylthiourea** can be purified by recrystallization from a suitable solvent system, such as an ethanol/acetone mixture, to yield the final product as flake crystals.^[2]

Fig. 1: Experimental workflow for the synthesis of 1-Methyl-3-phenylthiourea.





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